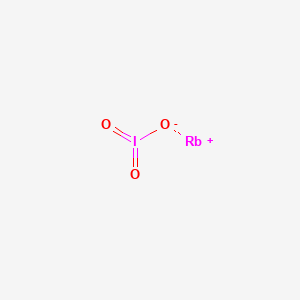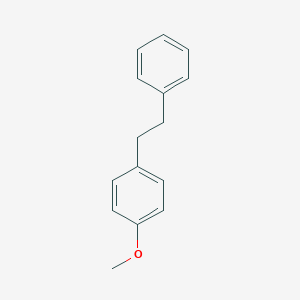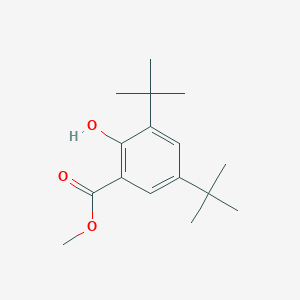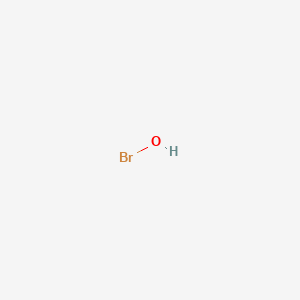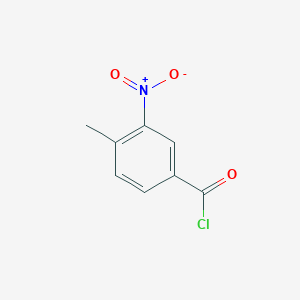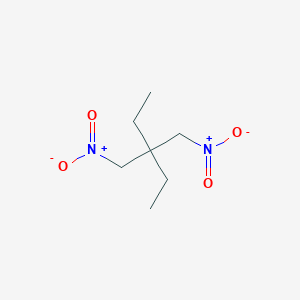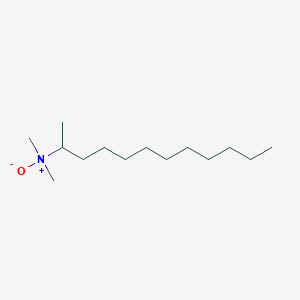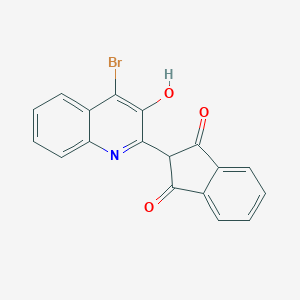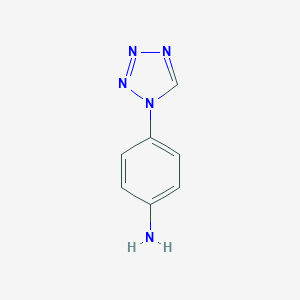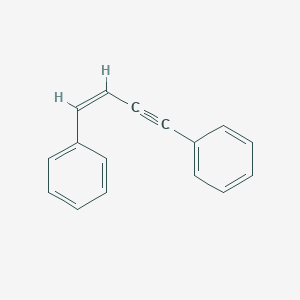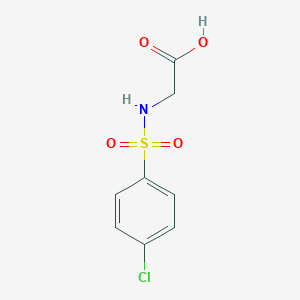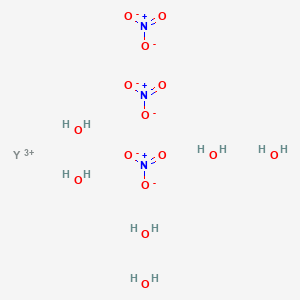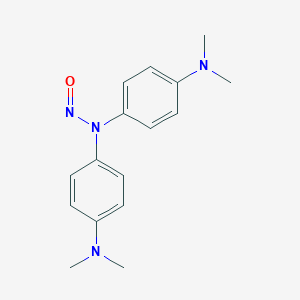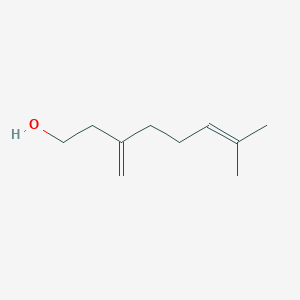
7-Methyl-3-methylene-6-octen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-3-methylene-6-octen-1-ol, also known as myrcenol, is a naturally occurring compound found in various plants, such as mangoes, hops, and bay leaves. It is widely used in the fragrance industry due to its pleasant odor, which is described as earthy, musky, and slightly sweet. In recent years, myrcenol has gained attention in scientific research due to its potential health benefits and applications in various fields.
Mécanisme D'action
The exact mechanism of action of 7-Methyl-3-methylene-6-octen-1-ol is not fully understood, but it is believed to work by interacting with various receptors and enzymes in the body. For example, 7-Methyl-3-methylene-6-octen-1-ol has been shown to interact with the TRPA1 receptor, which is involved in pain and inflammation. It has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in inflammation.
Effets Biochimiques Et Physiologiques
Myrcenol has been shown to have several biochemical and physiological effects on the body. For example, it has been shown to reduce the levels of pro-inflammatory cytokines, which are involved in inflammation. It has also been shown to increase the levels of anti-inflammatory cytokines, which can help to reduce inflammation. Additionally, 7-Methyl-3-methylene-6-octen-1-ol has been shown to have antioxidant properties, which can help to protect the body against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7-Methyl-3-methylene-6-octen-1-ol in lab experiments is that it is readily available and relatively inexpensive. Additionally, it has been shown to have a wide range of potential applications, which makes it a versatile compound for research. However, one limitation of using 7-Methyl-3-methylene-6-octen-1-ol in lab experiments is that it can be difficult to work with due to its volatile nature and strong odor.
Orientations Futures
There are several future directions for research on 7-Methyl-3-methylene-6-octen-1-ol. One area of interest is its potential as a natural insecticide, as it has been shown to have insecticidal properties. Another area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease, as it has been shown to have neuroprotective properties. Additionally, further research is needed to fully understand the mechanism of action of 7-Methyl-3-methylene-6-octen-1-ol and its potential applications in various fields.
Méthodes De Synthèse
Myrcenol can be synthesized using various methods, including chemical synthesis and extraction from natural sources. One of the most common methods is the chemical synthesis from 3-methyl-3-buten-1-ol, which involves the use of reagents such as sulfuric acid and sodium sulfate. Another method is the extraction of 7-Methyl-3-methylene-6-octen-1-ol from natural sources, which involves the use of solvents such as ethanol and hexane.
Applications De Recherche Scientifique
Myrcenol has been the subject of several scientific studies, which have explored its potential health benefits and applications in various fields. One study found that 7-Methyl-3-methylene-6-octen-1-ol has anti-inflammatory properties, which could make it a useful treatment for conditions such as arthritis and asthma. Another study found that 7-Methyl-3-methylene-6-octen-1-ol has antimicrobial properties, which could make it a useful ingredient in personal care products and disinfectants.
Propriétés
Numéro CAS |
13066-51-8 |
|---|---|
Nom du produit |
7-Methyl-3-methylene-6-octen-1-ol |
Formule moléculaire |
C10H18O |
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
7-methyl-3-methylideneoct-6-en-1-ol |
InChI |
InChI=1S/C10H18O/c1-9(2)5-4-6-10(3)7-8-11/h5,11H,3-4,6-8H2,1-2H3 |
Clé InChI |
LPYYZHAEKPCIHA-UHFFFAOYSA-N |
SMILES |
CC(=CCCC(=C)CCO)C |
SMILES canonique |
CC(=CCCC(=C)CCO)C |
Synonymes |
7-Methyl-3-methylene-6-octen-1-ol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




